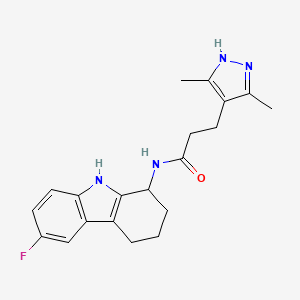
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24FN3 with a molecular weight of 325.42 g/mol. The structure includes a pyrazole moiety linked to a tetrahydrocarbazole unit, which is known for various bioactive properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydrocarbazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the fluoro substituent in this compound enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.
Antiviral Properties
The carbazole framework has been associated with antiviral activities. Research has demonstrated that carbazole derivatives can inhibit viral replication in vitro. For example, compounds with a similar structure have shown effectiveness against human papillomavirus (HPV) and hepatitis C virus (HCV), suggesting that the target compound may possess similar antiviral properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit certain enzymes involved in cancer progression and viral replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Interference with Signaling Pathways : It could disrupt critical signaling pathways such as PI3K/Akt or MAPK pathways that are often overactive in cancer cells.
Study 1: Anticancer Efficacy
In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7), it was found that compounds with structural similarities to the target compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Study 2: Antiviral Activity
A related study investigated the antiviral properties of tetrahydrocarbazole derivatives against HCV. The results showed that specific modifications at the N-position significantly enhanced antiviral efficacy, with EC50 values as low as 0.031 µM reported for optimized structures. This suggests that the target compound might share similar antiviral capabilities.
Data Tables
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C20H23FN4O/c1-11-14(12(2)25-24-11)7-9-19(26)22-18-5-3-4-15-16-10-13(21)6-8-17(16)23-20(15)18/h6,8,10,18,23H,3-5,7,9H2,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
KIQUMMXARDUOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















